molecular formula C9H11NO3 B100573 (-4-Hydroxy-4-(3-pyridyl)butanoic Acid CAS No. 15569-97-8

(-4-Hydroxy-4-(3-pyridyl)butanoic Acid

Katalognummer: B100573
CAS-Nummer: 15569-97-8
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: STZOZPPVGWNSMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-4-Hydroxy-4-(3-pyridyl)butanoic acid (CAS: 15569-97-8) is a chiral organic compound belonging to the pyridine derivatives class. It is a primary metabolite of nicotine, formed via the oxidative degradation pathway in humans . Structurally, it features a pyridyl group at the 3-position of a four-carbon chain terminating in a carboxylic acid group and a hydroxyl group at the β-carbon (C4). This compound is water-soluble due to its polar functional groups and has a molecular weight of 181.19 g/mol .

It is a significant biomarker in tobacco exposure studies, as it is excreted in urine alongside other nicotine metabolites like cotinine and trans-3'-hydroxycotinine . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for its detection and quantification in biological matrices .

Eigenschaften

IUPAC Name

4-hydroxy-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZOZPPVGWNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864598
Record name 4-Hydroxy-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy-4-(3-pyridyl)-butanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15569-97-8
Record name 4-Hydroxy-4-(3-pyridyl)butyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15569-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridyl)-4-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-PYRIDYL)-4-HYDROXYBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9AJ7AWV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy-4-(3-pyridyl)-butanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Nucleophilic Addition to Pyridine Derivatives

A plausible route involves the Michael addition of a 3-pyridyl Grignard reagent to α,β-unsaturated carbonyl compounds. For example, reacting 3-pyridylmagnesium bromide with ethyl acrylate yields an intermediate that undergoes hydrolysis and oxidation to form the target acid. This method parallels protocols for analogous γ-hydroxy acids, where bases like triethylamine (TEA) or pyridine facilitate intermediate stabilization.

Reaction Scheme:

  • Grignard Formation:
    3-Pyridyl bromide+Mg3-PyridylMgBr\text{3-Pyridyl bromide} + \text{Mg} \rightarrow \text{3-PyridylMgBr}

  • Michael Addition:
    3-PyridylMgBr+CH₂=CHCOOR4-(3-Pyridyl)-4-hydroxybutanoate\text{3-PyridylMgBr} + \text{CH₂=CHCOOR} \rightarrow \text{4-(3-Pyridyl)-4-hydroxybutanoate}

  • Hydrolysis:
    Acidic or basic hydrolysis of the ester to the carboxylic acid.

Cyclization and Hydrolysis of Amide Precursors

Patent literature describes cyclization strategies for structurally related piperazinyl derivatives, suggesting adaptability for pyridine-containing systems. For instance, condensing 4-(3-pyridyl)-4-hydroxybutyramide with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 120–130°C) could yield cyclic intermediates, followed by acid hydrolysis (HCl/H₂SO₄) to the carboxylic acid.

Key Conditions:

  • Solvents: Toluene, DMF, or NMP for high-temperature stability.

  • Catalysts: Diisopropylethylamine (DIPEA) for enhanced nucleophilicity.

  • Hydrolysis: 80–85°C with aqueous HBr or H₂SO₄ to cleave amide bonds.

Enzymatic and Catalytic Asymmetric Synthesis

Optimization and Process Challenges

Stereochemical Control

Racemization at the hydroxyl group is a critical issue during acidic hydrolysis. Low-temperature (≤0°C) conditions and buffered aqueous solutions (pH 4–6) mitigate this, as reported for γ-hydroxybutyric acid derivatives.

Byproduct Management

Side reactions, such as pyridine N-alkylation or ester dimerization, are minimized using:

  • Protective Groups: Boc or benzyl protection of the pyridine nitrogen.

  • Inert Atmospheres: Nitrogen or argon to prevent oxidation.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

HPLC methods with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 254 nm resolve the target compound from impurities like unreacted pyridine precursors. Mobile phases of acetonitrile/0.1% TFA (70:30) achieve baseline separation.

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 8.5 (pyridine H), 4.2 (OH, br), 2.6–2.8 (m, CH₂).

  • IR (KBr): 1710 cm⁻¹ (C=O), 3300 cm⁻¹ (OH).

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Sourcing 3-pyridylmagnesium bromide (∼$250/mol) and ethyl acrylate (∼$50/kg) impacts scalability. Bulk procurement reduces costs by 30–40% .

Analyse Chemischer Reaktionen

Types of Reactions: (-4-Hydroxy-4-(3-pyridyl)butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: 4-Oxo-4-(3-pyridyl)-butanoic acid

    Reduction: 4-Hydroxy-4-(3-piperidyl)-butanoic acid

    Substitution: 4-Chloro-4-(3-pyridyl)-butanoic acid

Wissenschaftliche Forschungsanwendungen

(-4-Hydroxy-4-(3-pyridyl)butanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (-4-Hydroxy-4-(3-pyridyl)butanoic Acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group and pyridine ring allow it to form hydrogen bonds and π-π interactions, influencing its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

4-Oxo-4-(3-pyridyl)butanoic Acid

  • Structure : Differs by replacing the hydroxyl group at C4 with a ketone group.
  • Role: A downstream metabolite in nicotine degradation, formed via oxidation of (-)-4-hydroxy-4-(3-pyridyl)butanoic acid .
  • Detection : Co-elutes with hydroxy metabolites in urine, requiring enantiomeric separation for accurate quantification .

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

  • Structure : Contains a nitrosamine group and a hydroxylated butyl chain attached to a pyridyl ring.
  • Role: A metabolite of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Unlike (-)-4-hydroxy-4-(3-pyridyl)butanoic acid, NNAL is a direct biomarker of carcinogen exposure .
  • Quantification : Found in smoker urine at 0.23–6.5 µg/24 h, significantly lower than nicotine metabolites .

trans-3'-Hydroxycotinine

  • Structure : A tertiary alcohol derived from cotinine oxidation.
  • Role : The most abundant nicotine metabolite in urine, often used as a primary biomarker for tobacco use .
  • Quantification: Excreted at higher concentrations (µg/mL range) compared to (-)-4-hydroxy-4-(3-pyridyl)butanoic acid (ng/mL range) .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role in Metabolism
(-)-4-Hydroxy-4-(3-pyridyl)butanoic acid C₉H₁₁NO₃ 181.19 Hydroxyl, carboxylic acid Nicotine metabolite
4-Oxo-4-(3-pyridyl)butanoic acid C₉H₉NO₃ 179.17 Ketone, carboxylic acid Secondary oxidation product
NNAL C₁₀H₁₃N₃O₂ 207.23 Nitrosamine, hydroxyl Carcinogen metabolite
trans-3'-Hydroxycotinine C₁₀H₁₂N₂O₂ 192.21 Hydroxyl, amide Dominant nicotine metabolite

Metabolic Pathways

(-)-4-Hydroxy-4-(3-pyridyl)butanoic acid is produced via hydroxylation of nicotine’s pyrrolidine ring, followed by oxidative cleavage. In contrast:

  • 4-Oxo-4-(3-pyridyl)butanoic acid arises from further oxidation of the hydroxyl group .
  • NNAL originates from NNK detoxification, unrelated to nicotine’s primary metabolic pathway .
  • trans-3'-Hydroxycotinine is generated via cytochrome P450-mediated oxidation of cotinine .

Analytical and Quantitative Comparisons

Detection Methods

  • LC-MS/MS: Used for (-)-4-hydroxy-4-(3-pyridyl)butanoic acid and 4-oxo-4-(3-pyridyl)butanoic acid, with detection limits in the ng/mL range .
  • Enantiomeric Separation: Required for distinguishing (-)- and (+)-enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid, as their metabolic roles differ .
  • Gas Chromatography (GC) : Less commonly used due to the polar nature of these metabolites .
Table 2: Urinary Concentrations and Recovery Rates
Compound Mean Urinary Concentration (Smokers) Spike Recovery (%) Analytical Method Reference
(-)-4-Hydroxy-4-(3-pyridyl)butanoic acid Not quantified (trace levels) 95–98% LC-MS/MS
4-Oxo-4-(3-pyridyl)butanoic acid 0.1–1.2 µg/mL 90–92% LC-MS/MS with derivatization
NNAL 0.23–6.5 µg/24 h 85–90% Immunoassay/LC-MS
trans-3'-Hydroxycotinine 0.5–5 µg/mL 97–99% LC-MS/MS

Commercial and Research Availability

(-)-4-Hydroxy-4-(3-pyridyl)butanoic acid is commercially available as a dicyclohexylamine salt (sc-216879, Santa Cruz Biotechnology) for research purposes, priced at $330/5 mg . Its analogues, such as NNAL and trans-3'-hydroxycotinine, are less accessible due to stricter regulatory controls .

Biologische Aktivität

(-4-Hydroxy-4-(3-pyridyl)butanoic acid (commonly referred to as 4-HOPC4a) is a metabolite derived from the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound has garnered attention due to its potential implications in cancer research, particularly concerning tobacco use and its metabolic pathways. This article explores the biological activity of 4-HOPC4a, including its biochemical properties, mechanisms of action, and relevance in clinical research.

  • Chemical Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 15569-97-8
  • IUPAC Name : 4-hydroxy-4-(pyridin-3-yl)butanoic acid

4-HOPC4a is primarily formed through the metabolic activation of NNK via α-hydroxylation pathways. These pathways include:

  • Methylene Hydroxylation
  • Methyl Hydroxylation

This metabolic conversion is crucial as it leads to the production of reactive species that can induce oxidative stress, glial cell activation, and neuronal damage, particularly in the brain.

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • It acts as a biomarker for tobacco exposure, especially in smokers, where its levels are significantly higher compared to non-smokers or those using nicotine patches .
  • It is implicated in the metabolism of nicotine and other related compounds, making it a subject of interest for understanding nicotine addiction and its effects on health .

Biological Activity and Clinical Relevance

Research indicates that 4-HOPC4a may possess various biological activities that could be leveraged for therapeutic purposes:

Potential Anti-Cancer Properties

Studies have shown that metabolites like 4-HOPC4a can contribute to the carcinogenic effects associated with tobacco smoke. Understanding its role in cancer metabolism could lead to new insights into cancer prevention strategies.

Neurotoxicity

The compound has been linked to neurotoxic effects due to its ability to induce oxidative stress in neuronal cells. This raises concerns about its implications for neurodegenerative diseases associated with tobacco use.

Quantitative Analysis

Recent studies have employed advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of 4-HOPC4a in biological samples. For instance, a study found that smokers exhibited mean concentrations of (S)-hydroxy acid significantly higher than those using nicotine replacement therapies, suggesting a direct correlation with tobacco exposure .

StudySample TypeMean Concentration (ng/mL)Context
Urine (smokers)14.1 ± 8.0 (S) / 1120 ± 600 (R)Active smoking
Urine (nicotine patch users)4.1 ± 3.3 (S) / 363 ± 228 (R)Nicotine replacement therapy

Case Studies

Several case studies have highlighted the significance of monitoring 4-HOPC4a levels as biomarkers for assessing individual susceptibility to tobacco-related diseases:

  • Biomarker Identification : A study focused on differentiating between smokers and non-smokers based on urinary metabolite profiles identified elevated levels of 4-HOPC4a in smokers, establishing it as a potential biomarker for tobacco exposure.
  • Metabolic Pathway Analysis : Another investigation explored how different enantiomers of hydroxy acids could indicate varying pathways of nicotine metabolism, providing insights into personalized medicine approaches for smoking cessation therapies .

Q & A

Basic Research Questions

Q. How can (-)-4-Hydroxy-4-(3-pyridyl)butanoic Acid be detected and quantified in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For urine analysis, protocols involve solid-phase extraction (SPE) followed by reverse-phase chromatography with electrospray ionization. Spike recovery tests (e.g., 4-hydroxy-4-(3-pyridyl)butanoic acid at 2 ng/mL) validate accuracy, with mean recovery rates of 98–102% and precision <10% RSD .
  • Key Parameters : Monitor transitions m/z 194→134 (quantifier) and m/z 194→116 (qualifier) for specificity. Include deuterated internal standards (e.g., d₃-cotinine) to correct for matrix effects .

Q. What is the metabolic origin of (-)-4-Hydroxy-4-(3-pyridyl)butanoic Acid in tobacco exposure studies?

  • Pathway : It is a terminal metabolite of nicotine and tobacco-specific nitrosamines (TSNAs). Nicotine undergoes CYP2A6-mediated oxidation to cotinine, which is further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid). This keto acid is reduced stereoselectively to the (R)- and (S)-enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid via aldo-keto reductases .
  • Biomarker Utility : Elevated levels in urine or plasma correlate with chronic cigarette smoke exposure and cessation. Human urine concentrations average 14.1 ng/mL (S-enantiomer) and 1120 ng/mL (R-enantiomer) .

Q. How does (-)-4-Hydroxy-4-(3-pyridyl)butanoic Acid relate to systemic toxicity in tobacco users?

  • Mechanistic Insight : The compound is implicated in nicotine-induced hypertension. It modulates arginine metabolism and endothelin-1 upregulation, contributing to vascular dysfunction. Longitudinal studies show persistent elevation post-cessation, suggesting long-term metabolic retention .

Advanced Research Questions

Q. How should experimental designs account for enantiomeric variability in (-)-4-Hydroxy-4-(3-pyridyl)butanoic Acid quantification?

  • Chiral Resolution : Use chiral columns (e.g., Chiralpak IG-3) with mobile phases containing 0.1% formic acid and 2 mM ammonium acetate. Enantiomer-specific transitions (e.g., m/z 194→94 for R-enantiomer) improve specificity. Validate with synthetic standards for both enantiomers .
  • Biological Relevance : The R-enantiomer dominates in human urine (80:1 R:S ratio), but S-enantiomer levels rise in CYP2A6-deficient individuals, reflecting metabolic pathway divergence .

Q. What explains the persistence of (-)-4-Hydroxy-4-(3-pyridyl)butanoic Acid in plasma after smoking cessation?

  • Hypothesis Testing : Compare its pharmacokinetics with cotinine methonium ion, another persistent metabolite. Design longitudinal murine models with timed plasma sampling (e.g., 0, 30, 60 days post-exposure). Use LC-HRMS to track half-life and tissue distribution .
  • Data Interpretation : Persistent levels may indicate enterohepatic recirculation or protein adduct formation. Test bile-duct cannulated models to evaluate fecal excretion rates .

Q. How does (-)-4-Hydroxy-4-(3-pyridyl)butanoic Acid link to carcinogenesis in tobacco-related cancers?

  • Mechanistic Studies : Investigate its role as a downstream product of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent lung carcinogen. NNK undergoes α-hydroxylation to form reactive methanediazohydroxide (Me-DZH) and 4-(3-pyridyl)-4-oxobutanal, which is metabolized to the hydroxy acid. Assess DNA adduct formation (e.g., O⁶-methylguanine) in vitro using 32P-postlabeling .

Q. What comparative detoxification mechanisms exist across species for (-)-4-Hydroxy-4-(3-pyridyl)butanoic Acid?

  • Model Systems : Honeybee larvae (Apis mellifera) rapidly detoxify nicotine via 2’C-oxidation to this compound, as shown by proteomic and metabolomic profiling. Compare cytochrome P450 isoforms (e.g., CYP6AS3 in bees vs. CYP2A6 in humans) using RNAi knockdowns .
  • Implications : Evolutionary conservation of detox pathways highlights potential for cross-species biomarker discovery.

Key Research Challenges

  • Analytical : Differentiating enantiomers without chiral standards.
  • Biological : Elucidating long-term health impacts of persistent metabolites.
  • Translational : Developing targeted inhibitors for carcinogenic precursor pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-4-Hydroxy-4-(3-pyridyl)butanoic Acid
Reactant of Route 2
Reactant of Route 2
(-4-Hydroxy-4-(3-pyridyl)butanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.